4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a fluorophenyl group and a dimethylphenoxyethyl chain
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent
Biological Studies: It can be used as a probe to study the biological pathways involving benzimidazole and pyrrolidinone derivatives.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Its potential use in the synthesis of advanced materials and as a catalyst in organic reactions is also being explored.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Dimethylphenoxyethyl Chain: This step involves the alkylation of the benzimidazole nitrogen with a 2-(2,5-dimethylphenoxy)ethyl halide under basic conditions.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyrrolidinone ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a suitable boronic acid and palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydroxylated derivatives of the pyrrolidinone ring.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrrolidinone Derivatives: Compounds like piracetam and levetiracetam are known for their nootropic effects.
Uniqueness
What sets 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one apart is the combination of the benzimidazole and pyrrolidinone moieties, along with the specific substituents that enhance its biological activity and specificity. This unique structure provides a versatile platform for the development of new therapeutic agents and research tools .
Properties
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-18-7-8-19(2)25(15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-11-9-21(28)10-12-22/h3-12,15,20H,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHFACKPSBMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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